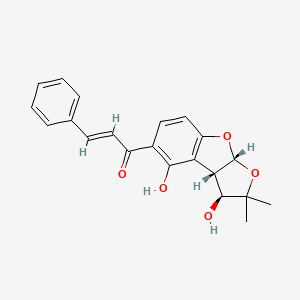

(+)-Tephrosone

説明

Structure

3D Structure

特性

分子式 |

C21H20O5 |

|---|---|

分子量 |

352.4 g/mol |

IUPAC名 |

(E)-1-[(1S,3aR,8bS)-1,8-dihydroxy-2,2-dimethyl-3a,8b-dihydro-1H-furo[2,3-b][1]benzofuran-7-yl]-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C21H20O5/c1-21(2)19(24)17-16-15(25-20(17)26-21)11-9-13(18(16)23)14(22)10-8-12-6-4-3-5-7-12/h3-11,17,19-20,23-24H,1-2H3/b10-8+/t17-,19-,20+/m0/s1 |

InChIキー |

BIKNREOOENVYGF-ZLMOQVSZSA-N |

異性体SMILES |

CC1([C@H]([C@H]2[C@@H](O1)OC3=C2C(=C(C=C3)C(=O)/C=C/C4=CC=CC=C4)O)O)C |

正規SMILES |

CC1(C(C2C(O1)OC3=C2C(=C(C=C3)C(=O)C=CC4=CC=CC=C4)O)O)C |

製品の起源 |

United States |

Maintaining Key Pharmacophoric Features:

A-Ring Oxygenation Pattern: As established, the 2,3-dimethoxy pattern on the A-ring is a strong determinant of potency. nih.gov Therefore, maintaining or subtly modifying this feature is a primary consideration. The hydrogen-bond accepting capacity of the methoxy (B1213986) oxygens appears to be important for target interaction. nih.gov

C-12 Carbonyl Group: The presence of the ketone at the C-12 position is important for the typical inhibitory action of rotenoids. nih.gov While modifications can be made, its complete removal may lead to a different mechanism of action.

Exploiting Steric and Electronic Effects:

A-Ring Substituent Size: The binding site around the A-ring appears to be spacious enough to accommodate substituents larger than a methoxy (B1213986) group, as evidenced by the high activity of ethoxy-containing analogues. nih.gov This provides an opportunity to introduce bulkier groups to probe for additional interactions or to modulate solubility.

Structure Guided and Computational Approaches:

Proposed Pathways for Flavonoid and Chalcone (B49325) Biosynthesis in Tephrosia

The journey to this compound begins with the general phenylpropanoid pathway, a fundamental process in higher plants responsible for producing a wide array of secondary metabolites. mdpi.com Phytochemical investigations into the Tephrosia genus have revealed a rich diversity of flavonoids, including chalcones, flavanones, isoflavones, and rotenoids, suggesting an active and complex biosynthetic network. mdpi.comresearchgate.net

The proposed pathway initiates with the amino acid L-phenylalanine, which is converted over three enzymatic steps into p-coumaroyl-CoA. mdpi.com This molecule serves as a primary precursor for flavonoid synthesis. The first committed step in the flavonoid pathway is catalyzed by chalcone synthase (CHS). frontiersin.orgmdpi.com CHS performs a condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.comnih.gov

This chalcone is a critical intermediate and stands at a metabolic crossroads. scielo.br It can be subsequently cyclized into a flavanone (B1672756), a reaction catalyzed by the enzyme chalcone isomerase (CHI). frontiersin.orgmdpi.com The resulting flavanone, naringenin, is the precursor for various classes of flavonoids, including the isoflavones from which rotenoids are derived. scielo.brrsc.org The Tephrosia genus, like other leguminous plants, possesses a robust pathway for isoflavone (B191592) synthesis, setting the stage for the formation of more complex molecules like this compound. scielo.brresearchgate.net

Enzymatic Steps and Key Intermediates in this compound Formation

The formation of the characteristic rotenoid structure of this compound from its isoflavone precursor involves a series of specific and tightly regulated enzymatic modifications. While the complete pathway has not been fully elucidated in Tephrosia specifically, key steps have been proposed based on the general understanding of rotenoid biosynthesis.

The pathway proceeds from the flavanone naringenin, which is converted to an isoflavone. This critical rearrangement is catalyzed by a two-step process involving isoflavone synthase (IFS), a cytochrome P450 enzyme, and a 2-hydroxyisoflavanone (B8725905) dehydratase (HID). mdpi.com The resulting isoflavone then undergoes a series of tailoring reactions. A crucial modification in the biosynthesis of many complex flavonoids, including rotenoid precursors, is prenylation. nih.gov This reaction involves the attachment of a prenyl group, typically a dimethylallyl pyrophosphate (DMAPP) derived from the terpenoid backbone biosynthesis pathway, onto the flavonoid skeleton. mdpi.comnih.govkegg.jp This step is catalyzed by flavonoid-specific prenyltransferase (PT) enzymes, which are often membrane-bound and require a divalent cation like Mg2+ for activity. nih.govnih.gov

Following prenylation, the molecule undergoes further cyclization and oxidative rearrangements to form the pentacyclic rotenoid core. These later steps are thought to be catalyzed by a series of oxidoreductases and monooxygenases, which introduce the necessary hydroxyl groups and form the characteristic ether linkages. The formation of complex spiroketal structures, although in different molecular contexts, has been shown to involve intricate enzymatic oxidative rearrangements catalyzed by flavoprotein monooxygenases and oxidases. nih.gov

Table 1: Key Enzymes and Intermediates in the Proposed Biosynthesis of this compound

| Step | Precursor(s) | Key Enzyme | Intermediate/Product | Enzyme Class |

| 1 | L-Phenylalanine | Phenylalanine ammonia (B1221849) lyase (PAL) | trans-Cinnamic acid | Lyase |

| 2 | trans-Cinnamic acid | Cinnamic acid 4-hydroxylase (C4H) | p-Coumaric acid | Monooxygenase |

| 3 | p-Coumaric acid | 4-coumarate: CoA ligase (4CL) | p-Coumaroyl-CoA | Ligase |

| 4 | p-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone synthase (CHS) | Naringenin chalcone | Polyketide Synthase |

| 5 | Naringenin chalcone | Chalcone isomerase (CHI) | Naringenin (a flavanone) | Isomerase |

| 6 | Naringenin | Isoflavone synthase (IFS) | 2-Hydroxyisoflavanone | Cytochrome P450 |

| 7 | 2-Hydroxyisoflavanone | 2-Hydroxyisoflavanone dehydratase (HID) | Genistein (an isoflavone) | Dehydratase |

| 8 | Isoflavone Intermediate | Prenyltransferase (PT) | Prenylated Isoflavone | Transferase |

| 9 | Prenylated Isoflavone | Oxidoreductases/Monooxygenases | Rotenoid Precursors | Oxidoreductase |

| 10 | Rotenoid Precursor | Cyclases/Oxidases | This compound | Various |

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of flavonoids and related compounds like this compound is under tight transcriptional control, ensuring that these molecules are produced in the correct tissues, at the appropriate times, and in response to specific developmental or environmental cues. mdpi.com The regulation is primarily managed by a complex interplay of transcription factors (TFs) that bind to the promoter regions of the structural genes (e.g., CHS, CHI, IFS) and modulate their expression. frontiersin.org

Several families of transcription factors are known to be involved in regulating the flavonoid pathway, including R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. frontiersin.org These proteins often form a regulatory complex (the MBW complex) that activates the expression of pathway genes. frontiersin.org In addition to the MBW complex, other TF families such as WRKY and AP2/ERF have been shown to act as either positive or negative regulators of flavonoid biosynthesis. nih.govnih.gov

The expression of these regulatory TFs and, consequently, the entire biosynthetic pathway can be influenced by various factors:

Light: Light, particularly UV radiation, is a well-known inducer of flavonoid biosynthesis. frontiersin.org This response is mediated by photoreceptors and downstream signaling components like the ELONGATED HYPOCOTYL 5 (HY5) transcription factor, which can activate the expression of R2R3-MYB regulators. frontiersin.org

Hormones: Plant hormones play a significant role in coordinating developmental processes with secondary metabolism.

Biotic and Abiotic Stress: The accumulation of flavonoids is a common plant defense response to pathogen attack, insect herbivory, drought, and nutrient deficiency. mdpi.comresearchgate.net This stress-induced accumulation is driven by the upregulation of biosynthetic genes.

The coordinated expression of genes within a biosynthetic pathway is a common phenomenon. frontiersin.org For instance, studies in other legume species have shown that the expression levels of genes like LaF3H1 and LaFLS2 parallel the accumulation of specific flavonoids in certain tissues, suggesting co-regulation to channel metabolic flux towards a desired end-product. frontiersin.org It is highly probable that a similar coordinated regulation of CHS, CHI, IFS, and subsequent tailoring enzyme genes exists in Tephrosia to enable the efficient production of this compound.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursor molecules and provide definitive evidence for proposed biosynthetic pathways. nih.govgeneralmetabolics.com This method involves feeding a plant or cell culture with a substrate enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ¹⁵N) and then determining the position of the label in the final product. chempep.comresearchgate.net

While specific isotopic labeling studies detailing the entire pathway to this compound in Tephrosia are not extensively documented in readily available literature, the general principles of flavonoid and isoflavonoid (B1168493) biosynthesis have been confirmed using this method in other plant systems. For example, feeding experiments with isotopically labeled L-phenylalanine have been used to confirm its role as the primary precursor for the C6-C3 unit of the flavonoid skeleton. mdpi.com

In the broader context of natural product biosynthesis, labeling studies have been indispensable for unraveling complex reaction mechanisms. nih.gov For instance, in the biosynthesis of ergot alkaloids, feeding experiments with isotopically labeled L-tryptophan and dimethylallyl pyrophosphate (DMAPP) were crucial in establishing the initial steps of the pathway. mdpi.com Similarly, studies on terpene biosynthesis frequently use labeled precursors to understand the intricate cyclization reactions catalyzed by terpene synthases. nih.govnih.gov

For this compound, a hypothetical isotopic labeling study could involve:

Feeding Tephrosia plantlets or cell cultures with ¹³C-labeled L-phenylalanine to confirm its incorporation into the A- and B-rings of the flavonoid core.

Using ¹³C-labeled acetate (B1210297) or malonyl-CoA to verify its role in forming the A-ring.

Administering labeled isoflavone intermediates to pinpoint their position as direct precursors to the rotenoid structure.

Such experiments would provide unequivocal evidence for the proposed pathway and help to identify any unexpected rearrangements or alternative biosynthetic routes.

Biosynthetic Pathways of + Tephrosone

Inhibition of Pro-inflammatory Mediators

Specific studies measuring the effect of (+)-Tephrosone on the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, or cytokines (e.g., TNF-α, IL-6) are lacking.

Effects on Inflammatory Signaling Pathways

The molecular mechanisms detailing how this compound might interfere with key inflammatory signaling pathways have not been elucidated.

Strictly Excluding Any Clinical Human Trial Data, Dosage/administration, Safety/adverse Effect Profiles, or Basic Compound Identification Data

Cellular and Molecular Target Identification Studies

The identification of cellular and molecular targets is a foundational step in understanding the biological activity of a compound. For (+)-Tephrosone and related flavonoids, this process involves a combination of computational predictions and experimental assays to determine how they interact with proteins, enzymes, and receptors.

Protein Binding Affinity and Interaction Profiling

Protein binding affinity, often quantified by the equilibrium dissociation constant (Kd), describes the strength of the interaction between a ligand, such as this compound, and a protein. nih.gov While direct experimental determination of Kd for this compound is not widely reported, computational molecular docking studies have provided significant insights into its potential protein targets and binding strength, typically expressed as binding energy (ΔG) in kcal/mol. nrfhh.com Lower binding energy values suggest a higher binding affinity and a more stable protein-ligand complex. nih.gov

Molecular docking simulations have been employed to predict the interaction of this compound and similar flavonoids with various proteins. These in silico methods calculate the preferred orientation of a ligand within a protein's binding site and estimate the affinity of the resulting complex. For example, studies on flavonoids from Tephrosia purpurea have explored their binding to targets such as acetylcholinesterase (AChE), a key enzyme in the nervous system. tandfonline.combiorxiv.org Other computational studies have investigated the binding of opioids and related compounds to non-opioid protein targets, identifying potential interactions with enzymes like histamine (B1213489) N-methyltransferase (HNMT) and monoamine oxidase B (MAOB), providing a framework for understanding how complex molecules might bind to various proteins. mdpi.com

The following table summarizes the predicted binding affinities of this compound and related compounds to various protein targets based on molecular docking studies.

| Compound | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Opioid Derivatives | SARS-CoV-2 Main Protease (Mpro) | -0.5 to -5.3 | nrfhh.com |

| Morphine | μ-Opioid Receptor (MOR) | -6.75 | nih.gov |

| Buprenorphine | μ-Opioid Receptor (MOR) | -9.10 | nih.gov |

| Telmisartan | μ-Opioid Receptor (MOR) | -11.08 | researchgate.net |

Enzyme Inhibition or Activation Mechanisms

Enzyme kinetics studies are crucial for elucidating whether a compound acts as an inhibitor or activator and its mechanism of action. mdpi.comnih.gov this compound has been specifically evaluated for its ability to modulate the activity of NAD(P)H:quinone oxidoreductase 1 (QR1), a key phase II detoxification enzyme.

Quinone Reductase (QR) Induction: Activity-guided fractionation of Tephrosia purpurea led to the identification of several compounds, including this compound, based on their ability to induce quinone reductase activity in mouse hepatoma cells. conicet.gov.ar The induction of phase II enzymes like QR is a significant mechanism for protecting cells against carcinogens. waocp.org The potency of QR inducers is often measured by the CD value, which is the concentration required to double the specific activity of the enzyme. niscpr.res.in this compound was found to be a moderate inducer of quinone reductase. conicet.gov.ar

| Compound | Bioactivity | CD Value (Concentration to double QR activity) | Reference |

|---|---|---|---|

| This compound | Quinone Reductase Induction | ~10 µM | conicet.gov.ar |

| (+)-5-Methoxypurpurin | Quinone Reductase Induction | 2.1 µM | conicet.gov.ar |

| Tephrosin | Quinone Reductase Induction | 2.5 µM | conicet.gov.ar |

| L-Sulforaphane (Positive Control) | Quinone Reductase Induction | 0.2 µM | conicet.gov.ar |

Acetylcholinesterase (AChE) Inhibition: Other flavonoids from Tephrosia purpurea have been investigated for their neuroprotective potential, including their ability to inhibit acetylcholinesterase (AChE). tandfonline.combiorxiv.org One study isolated a novel flavonoid from the plant that demonstrated AChE inhibition with an IC50 value of 54 µM. niscair.res.inrcsb.org Another investigation found that the compound glabratephrinol, also from T. purpurea, exhibited significant AChE inhibitory activity with an IC50 of 4.31 µM. tandfonline.com While this compound itself was not the most potent compound in these studies, the findings for its close structural relatives suggest that the flavonoid scaffold is a viable starting point for AChE inhibitors.

Receptor Ligand Interactions

The interaction of ligands with cellular receptors is a fundamental process in pharmacology. researchgate.net Computational studies have explored the potential for flavonoids and structurally related molecules to bind to G-protein coupled receptors (GPCRs), such as opioid receptors.

In silico docking simulations have been performed to predict the binding affinities of various natural and synthetic opioids to the mu (µ), delta (δ), and kappa (κ) opioid receptors. nih.govnih.gov These studies provide binding energy scores and identify key amino acid interactions within the receptor's binding pocket. While not testing this compound directly, research on other complex molecules, such as angiotensin receptor blockers, has revealed unexpected cross-binding to opioid receptors, with predicted binding energies comparable to or stronger than known opioid ligands. researchgate.net For instance, the angiotensin blocker Telmisartan showed a predicted binding energy of -11.08 kcal/mol for the µ-opioid receptor. researchgate.net These findings suggest that the flavonoid structure of this compound could plausibly interact with such receptors, although experimental validation is required.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies aim to identify the parts of a molecule, known as pharmacophoric features, that are critical for its biological activity. mdpi.com

Elucidation of Key Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target. plos.org For flavonoids, SAR studies have identified several key features that govern their activity.

Hydroxyl (OH) Group Positioning: The number and location of hydroxyl groups on the flavonoid A and B rings are critical. Studies on flavonoid inhibition of enzymes like myeloperoxidase have shown that hydroxyl groups at the 3, 5, and 4'-positions are important for inhibitory action. niscair.res.in

C-Ring Structure: The C2-C3 double bond in the heterocyclic C-ring contributes to the planarity of the molecule, which often enhances its interaction with flat binding sites in proteins and DNA. niscair.res.in

Prenylation: The addition of a prenyl group, a feature of many Tephrosia flavonoids, can significantly enhance biological activity by increasing lipophilicity, which may improve membrane permeability and hydrophobic interactions within a binding pocket. niscpr.res.in

Hydrogen Bonding and Hydrophobic Interactions: Molecular docking studies reveal the specific interactions that stabilize the ligand-protein complex. For flavonoids binding to enzymes like CDK1, hydrophobic and hydrogen bond donor fields were found to be crucial for potency. nih.gov Docking of opioids with their receptors highlights key hydrogen bonds and hydrophobic contacts with specific amino acid residues (e.g., MET165, GLU166) that are essential for high-affinity binding. nrfhh.com These interactions represent the core pharmacophoric features required for a ligand to bind effectively.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, described by molecular descriptors. jcimcr.org A statistically valid QSAR model can predict the activity of new, untested compounds. jcimcr.org

While a specific QSAR model for this compound has not been published, several studies have successfully applied the QSAR methodology to flavonoids for relevant biological activities.

Aldose Reductase Inhibition: A QSAR model was developed for 55 flavonoids to predict their inhibitory activity (IC50) against aldose reductase. The best model incorporated six molecular descriptors of geometric, topological, and electronic types and was successfully used to predict the activity of newly synthesized flavonoids. jcimcr.org

CDK1 Inhibition: For a set of 37 flavonoids, QSAR models were constructed to explain their inhibitory activity against cyclin-dependent kinase 1 (CDK1). Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the models showed that hydrophobic and hydrogen bond donor properties were key to inhibitory potency. The models achieved adequate statistical validation with good R² (correlation coefficient) and Q² (cross-validated correlation coefficient) values. nih.gov

Quinone Reductase 2 (QR2) Inhibition: Machine learning algorithms based on a QSAR model have been proposed to screen for compounds that can inhibit QR2, using chemical properties and biochemical response data from numerous bioassays. jcimcr.org

These examples demonstrate that the QSAR approach is highly applicable to the flavonoid class of compounds and could be used to guide the design of novel analogues of this compound with enhanced activity.

Computational and Theoretical Studies on + Tephrosone

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are pivotal in predicting how a ligand, such as (+)-Tephrosone, might interact with a biological target, typically a protein. nih.govatomistica.online These computational methods are instrumental in the early stages of drug discovery and for understanding the molecular basis of a compound's biological activity. nih.gov

Ligand-Protein Interaction Prediction

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. chemrevlett.com For this compound, these simulations have been crucial in identifying potential protein targets and characterizing the nature of the interactions.

In silico studies have investigated the interaction of this compound and other phytochemicals from Tephrosia purpurea with various protein targets. ijpsjournal.comthesciencein.org For instance, molecular docking analyses have been performed to evaluate the binding of this compound to proteins associated with diseases like leprosy and diabetes. ijpsjournal.comthesciencein.org These studies utilize software such as AutoDock Vina, AutoDock 4.2.6, and SwissDock to predict the binding modes. ijpsjournal.comresearchgate.net The visualization of these interactions, often facilitated by tools like Discovery Studio and Maestro, reveals key intermolecular forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. ijpsjournal.comyoutube.comyoutube.com

One study focused on potential anti-diabetic agents by docking phytochemicals from Tephrosia purpurea against six molecular targets, including Protein Tyrosine Phosphatase 1B (PTP1B) and Peroxisome proliferator-activated receptor gamma (PPAR-γ). thesciencein.org this compound was among the compounds that demonstrated strong binding affinities with the active sites of these target proteins. thesciencein.org The analysis of these interactions helps in understanding the structural requirements for potent inhibitory activity. nih.govbiointerfaceresearch.com

| Compound | Target Protein | Key Interacting Residues | Interaction Type | Software Used |

|---|---|---|---|---|

| This compound | Protein Tyrosine Phosphatase 1B (PTP1B) | Not Specified | Strong Binding Affinity | Autodock4 |

| This compound | Peroxisome proliferator-activated receptor gamma (PPAR-γ) | Not Specified | Strong Binding Affinity | Autodock4 |

| Glabratephrin | Mycobacterium leprae dihydropteroate (B1496061) synthase | TYR A:182, LYS A:181 | Van der Waals | AutoDock Vina, AutoDock 4.2.6, SwissDock |

| Pongamol | Mycobacterium leprae dihydropteroate synthase | Not Specified | Stable Binding | AutoDock Vina, AutoDock 4.2.6, SwissDock |

Binding Energy Calculations

A critical output of molecular docking simulations is the binding energy, which provides a quantitative estimate of the binding affinity between a ligand and its target protein. nih.gov Lower binding energies typically indicate a more stable and favorable interaction. nih.gov

In a study investigating potential anti-diabetic compounds, this compound was one of seven phytochemicals from Tephrosia purpurea that showed robust binding affinities with various target proteins. thesciencein.org For instance, against the PPAR-γ receptor, the binding energy of this compound was found to be significant, suggesting it could be a potent ligand. thesciencein.org The calculation of binding free energy, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA), further refines these predictions by considering the solvent effects. windows.netjpionline.org

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| (+)-Tephrorin B | Protein Tyrosine Phosphatase 1B (PTP1B) | -9.79 |

| Purpurin | Protein Tyrosine Phosphatase 1B (PTP1B) | -9.29 |

| (+)-Tephrorin B | Peroxisome proliferator-activated receptor gamma (PPAR-γ) | -10.79 |

| Rotenolone | Peroxisome proliferator-activated receptor gamma (PPAR-γ) | -10.08 |

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the intrinsic properties of molecules like this compound. wikipedia.org DFT is a computational method used to investigate the electronic structure of many-body systems. wikipedia.orgyoutube.com These calculations are crucial for analyzing electronic properties, predicting reactivity, and validating spectroscopic data. rsc.org

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. fortunejournals.com DFT calculations can be used to determine the distribution of electrons within a molecule, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. researchgate.netnih.gov These parameters are fundamental in understanding the molecule's stability and reactivity. researchgate.net

For flavonoids and related phenolic compounds, DFT studies have been used to analyze their electronic structure and correlate it with their antioxidant activity. researchgate.netresearchgate.net The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net While specific DFT studies focusing solely on the electronic structure of this compound are not widely available, the principles have been applied to similar compounds from Tephrosia purpurea. researchgate.netresearchgate.net

Reactivity Indices Prediction

DFT calculations can also be used to predict various reactivity indices, which provide quantitative measures of a molecule's chemical reactivity. nih.gov These indices, such as electrophilicity and nucleophilicity, are derived from the electronic structure and can help in understanding reaction mechanisms. nih.gov The profiles of these reactivity indices along a reaction coordinate can offer valuable insights into bond-forming and bond-breaking processes. nih.gov Although specific reactivity index predictions for this compound are not detailed in the available literature, DFT studies on related phenolic compounds have demonstrated the utility of these calculations in assessing their antioxidant potential. researchgate.netresearchgate.net

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are powerful tools for predicting spectroscopic properties, such as NMR and IR spectra. nih.govmdpi.com These predictions can be compared with experimental data to validate the determined structure of a compound. nih.gov For complex molecules like this compound, DFT calculations can help in assigning spectral peaks and confirming the stereochemistry. acs.org

The absolute configuration of this compound was elucidated through a combination of NMR spectral analysis and Mosher ester methodology, which could be further supported by computational predictions of spectroscopic properties. acs.org DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), have been successfully employed to predict the vibrational frequencies and NMR chemical shifts of flavonoids and other natural products. researchgate.netresearchgate.netnih.gov Comparing the computationally predicted spectra with the experimental spectra serves as a robust method for structural validation.

In Silico Bioactivity and Drug-Likeness Prediction

Computational methods, often referred to as in silico studies, are pivotal in modern drug discovery for predicting the biological activity and pharmacokinetic properties of chemical compounds before they are synthesized or tested in a lab. nih.govnih.gov These techniques use computer simulations and quantitative structure-activity relationship (QSAR) models to evaluate a molecule's potential as a therapeutic agent. sddn.esplos.org For this compound, several in silico analyses have been conducted to explore its bioactivity and drug-like characteristics.

Molecular Docking Studies: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biomedpharmajournal.orgjaihindcollege.com This method is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates. jaihindcollege.com

Recent research has investigated the therapeutic potential of phytochemicals from Tephrosia purpurea, including this compound, against various diseases through molecular docking. thesciencein.orgthesciencein.org In a study exploring anti-diabetic agents, this compound was docked against several molecular targets associated with diabetes. thesciencein.orgthesciencein.org It demonstrated a notable binding affinity score of -8.48 kcal/mol with Human Pancreatic Alpha-Amylase (HPA). thesciencein.org The interaction was stabilized by a hydrogen bond with the amino acid residue GLN63 (bond distance of 2.12 Å) and two hydrogen bonds with THR163 (bond distances of 2.15 Å and 2.33 Å). thesciencein.org

In another in silico study targeting the inflammatory mediator tumour necrosis factor-α (TNF-α), this compound was identified as a potential inhibitor. dcmhi.com.cn It exhibited a strong binding affinity with a docking score of -10.7 kcal/mol. dcmhi.com.cn The stability of this interaction was attributed to interactions with key amino acid residues in the protein's binding pocket, including TyrC151, IleC155, LeuA57, and TyrC59. dcmhi.com.cn These findings suggest that this compound may have anti-inflammatory properties by inhibiting TNF-α. dcmhi.com.cn

Table 1: Molecular Docking Results for this compound

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Potential Therapeutic Area |

|---|---|---|---|---|

| Human Pancreatic Alpha-Amylase (HPA) | Not Specified | -8.48 | GLN63, THR163 | Anti-diabetic |

| Tumour Necrosis Factor-α (TNF-α) | 6OP0 | -10.7 | TyrC151, IleC155, LeuA57, TyrC59 | Anti-inflammatory |

Drug-Likeness and ADMET Prediction: Drug-likeness is a qualitative concept used in drug design to assess how "drug-like" a compound is with respect to factors like bioavailability. mdpi.com A common framework for this assessment is Lipinski's Rule of Five. mdpi.comijpsjournal.com In addition to drug-likeness, the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in early-stage drug discovery to filter out candidates that are likely to fail in clinical trials. nih.govfiveable.me

Studies screening phytochemicals from Tephrosia purpurea have subjected them to drug-likeness and ADMET assessments. thesciencein.orgthesciencein.org Along with six other compounds, this compound was identified as a potential drug candidate based on these predictions. thesciencein.orgthesciencein.org The evaluation of its bioavailability and toxicity profiles through in silico methods helps to establish it as a potentially safe and effective drug candidate. thesciencein.orgthesciencein.org These computational screenings serve to prioritize compounds for further development by minimizing the time and expense associated with experimental testing. nih.govfiveable.me

Table 2: Predicted Drug-Likeness Profile of this compound (Illustrative)

| Parameter (Lipinski's Rule) | Value | Compliance |

|---|---|---|

| Molecular Weight (MW) | < 500 g/mol | Yes |

| LogP (Octanol-water partition coefficient) | < 5 | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Yes |

Computer-Assisted Structure Elucidation (CASE) for Related Compounds

Computer-Assisted Structure Elucidation (CASE) is a field of computational chemistry that aims to determine the chemical structure of unknown substances based on their spectroscopic data. mdpi.comacdlabs.com CASE expert systems utilize data primarily from 1D and 2D Nuclear Magnetic Resonance (NMR) experiments, in conjunction with molecular formulas from mass spectrometry, to automatically generate possible structures. mdpi.com These systems have become powerful tools, capable of solving complex molecular structures, including natural products, often much faster than manual interpretation. acdlabs.comamericanpharmaceuticalreview.com

While the specific structure of this compound was determined through traditional spectroscopic analysis and Mosher ester methodology, CASE has been successfully applied to elucidate the structures of other related compounds isolated from the same plant, Tephrosia purpurea. acs.orgresearchgate.net

A notable study on the chemical profiling of a Tephrosia purpurea seed extract employed a combination of fractionation with two complementary identification strategies: dereplication and CASE. researchgate.net For the CASE portion of the study, the Logic for Structure Determination (LSD) program was used. researchgate.net This program automatically elucidated the structures of four compounds by interpreting their 2D NMR (HSQC, HMBC, and COSY) connectivity data. researchgate.net This approach allowed for the unambiguous identification of these novel or less common compounds without the need for exhaustive purification and isolation procedures. researchgate.net The successful application of CASE in this context highlights its power and efficiency for the rapid chemical characterization of complex natural extracts. researchgate.net

Table 3: Compounds from Tephrosia purpurea Identified Using Computer-Assisted Structure Elucidation (CASE)

| Compound Name | Identification Method |

|---|---|

| Patuletin-3-O-rutinoside | CASE (Logic for Structure Determination program) |

| Kaempferol-3-O-rutinoside | CASE (Logic for Structure Determination program) |

| Guaiacylglycerol 8-vanillic acid ether | CASE (Logic for Structure Determination program) |

| 2-Methyl-2-glucopyranosyloxypropanoic acid | CASE (Logic for Structure Determination program) |

Mentioned Compounds

Analytical Methodologies for + Tephrosone Research

Chromatographic Quantification Techniques

Chromatography is a fundamental technique for separating and quantifying compounds within a mixture. nih.gov High-performance liquid chromatography (HPLC) is a primary tool in this regard, often coupled with various detectors for enhanced sensitivity and selectivity. chemyx.com

Quantitative HPLC-UV and HPLC-MS Methods

High-performance liquid chromatography coupled with an ultraviolet (UV) detector (HPLC-UV) is a widely used method for the quantification of known compounds like (+)-Tephrosone. nih.govnih.gov This technique separates compounds based on their interaction with a stationary phase, and the UV detector measures the absorbance of the eluting compounds at a specific wavelength. icm.edu.pl For instance, a study on rotenoids in Tephrosia vogelii utilized HPLC with detection at 280 nm to quantify tephrosin, a related rotenoid. ird.fr The method's reliability depends on factors like linearity, precision, and accuracy, which are established through validation procedures. nih.govscielo.br

For more selective and sensitive analysis, HPLC can be coupled with a mass spectrometer (MS). chemyx.commeasurlabs.com HPLC-MS combines the separation power of HPLC with the mass-analyzing capability of MS, which identifies compounds based on their mass-to-charge ratio. rsc.org This is particularly useful for complex matrices where co-eluting compounds might interfere with UV detection. mdpi.com Validated HPLC-MS methods have been developed for the quantification of various phytoestrogens and other phenolic compounds in different biological and food matrices, demonstrating the robustness of this approach. mdpi.com

A study on Tephrosia vogelii leaf extracts successfully identified and quantified several rotenoids, including deguelin (B1683977) and tephrosin, using LC-MS analysis. mdpi.com The identification was confirmed by comparing their mass spectra and retention times with known standards. mdpi.com

Development of LC-MS/MS Methods for Trace Analysis

For the detection and quantification of trace amounts of compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. mdpi.com This technique offers exceptional sensitivity and specificity by performing two stages of mass analysis. nih.govjfda-online.com The first stage selects a specific parent ion, which is then fragmented, and the second stage analyzes the resulting daughter ions. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal for the target analyte. jfda-online.com

The development of LC-MS/MS methods is crucial for analyzing compounds at very low concentrations, such as pesticide residues or impurities in pharmaceutical products. nih.govnih.gov These methods are rigorously validated to ensure they are accurate, precise, and reliable, with low limits of detection (LOD) and quantification (LOQ). mdpi.com For instance, a validated LC-MS/MS method for analyzing highly polar pesticides in food samples demonstrated excellent performance in terms of accuracy, precision, and sensitivity. jfda-online.com While specific LC-MS/MS methods for this compound are not extensively detailed in the provided results, the principles and methodologies are directly applicable for its trace analysis in various samples.

Metabolomics and Chemical Profiling of Tephrosia Extracts

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. In the context of Tephrosia extracts, this involves profiling the wide array of phytochemicals present.

Comprehensive Phytochemical Screening

Phytochemical screening of Tephrosia extracts reveals the presence of various classes of secondary metabolites. ejbps.comrjptonline.org These screenings are typically performed using a combination of chemical tests and chromatographic techniques. jcocs.com Studies on different Tephrosia species, such as T. purpurea and T. vogelii, have consistently shown the presence of flavonoids, tannins, saponins, alkaloids, and terpenoids. ejbps.comjcocs.commedmedchem.com

For example, a phytochemical screening of Tephrosia purpurea leaves and stems confirmed the presence of carbohydrates, flavonoids, steroids, proteins, and tannins. ejbps.com Another study on Tephrosia vogelii seeds also identified alkaloids, terpenoids, phenols, and glycosides. medmedchem.com Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for profiling volatile and semi-volatile compounds in plant extracts. rjptonline.org

A detailed analysis of Tephrosia vogelii leaf extracts using LC-MS identified twelve different compounds, including several flavonoids. jcocs.com This highlights the chemical diversity within the Tephrosia genus. ijrpc.com

Table 1: Phytochemicals Identified in Tephrosia Species

| Phytochemical Class | Identified in T. purpurea | Identified in T. vogelii | Identified in T. wallichii |

| Alkaloids | Yes researchgate.net | Yes jcocs.commedmedchem.com | Yes rjptonline.org |

| Flavonoids | Yes ejbps.comresearchgate.net | Yes jcocs.commedmedchem.com | Yes rjptonline.org |

| Tannins | Yes ejbps.com | Yes jcocs.com | Yes |

| Saponins | Yes researchgate.net | Yes jcocs.commedmedchem.com | Yes rjptonline.org |

| Terpenoids | Yes researchgate.net | Yes jcocs.commedmedchem.com | Yes rjptonline.org |

| Steroids | Yes ejbps.com | No jcocs.com | Yes rjptonline.org |

| Phenols | Yes | Yes medmedchem.com | Yes rjptonline.org |

| Glycosides | Yes researchgate.net | Yes medmedchem.com | Yes rjptonline.org |

| Rotenoids | Yes researchgate.net | Yes mdpi.comumn.edu | Not Reported |

Dereplication Strategies for Known Compounds

In natural product research, it is common to repeatedly isolate and identify known compounds. Dereplication is a strategy to quickly identify these known constituents in a complex mixture, thereby saving time and resources. researchgate.net This approach often involves the use of LC-MS and NMR (Nuclear Magnetic Resonance) in conjunction with databases of known natural products. researchgate.netscoop.itnih.gov

A study on an aqueous-ethanolic extract of Tephrosia purpurea seeds employed a dereplication strategy combining centrifugal partition extraction (CPE) with ¹³C NMR-based dereplication and computer-assisted structure elucidation. researchgate.netscoop.itnih.gov This approach led to the rapid identification of several known compounds, including caffeic acid, quercetin-3-O-rutinoside, and kaempferol-3-O-rutinoside, which constituted over 80% of the crude extract's mass. researchgate.netscoop.itnih.govacs.org This highlights the efficiency of dereplication in the chemical profiling of natural extracts.

The use of dereplication is crucial for focusing research efforts on the discovery of novel compounds. researchgate.net By quickly identifying the known components of an extract, researchers can prioritize the isolation and characterization of previously unidentified molecules.

Future Research Directions and Translational Potential Conceptual

Exploration of Uncharted Biological Pathways and Targets

While preliminary research has identified some molecular targets for (+)-Tephrosone, its full mechanism of action remains largely to be discovered. The broad bioactivities reported for extracts of the Tephrosia genus—including antiviral, antiprotozoal, and cytotoxic effects—suggest that this compound may interact with a wider array of biological pathways than currently known. mdpi.comjapsonline.com

Future research should systematically explore these uncharted territories. Initial studies have linked this compound to cancer chemoprevention through the induction of quinone reductase and have computationally predicted its interaction with targets for inflammation and diabetes. mdpi.comacs.orgdcmhi.com.cnthesciencein.org For instance, in-silico models have shown potential interactions with Tumor Necrosis Factor-alpha (TNF-α), a key mediator in inflammatory diseases. dcmhi.com.cn Other computational screenings have evaluated its potential against a panel of diabetes-related targets, including Tyrosine Phosphatase 1B (PTP1B) and Dipeptidyl Peptidase 4 (DPP4). thesciencein.org Furthermore, acetylcholinesterase inhibitory action has been reported for compounds from T. purpurea, suggesting a potential role in developing treatments for neurodegenerative disorders like Alzheimer's disease. researchgate.netsci-hub.se

A focused research strategy could involve screening this compound against diverse panels of kinases, proteases, and receptors implicated in these diseases to uncover novel molecular interactions. Validating these computational hits through robust biochemical and cell-based assays is a critical next step. Uncovering these novel pathways will be crucial for identifying new therapeutic indications for this compound and its future derivatives.

Table 1: Potential and Investigated Biological Targets for this compound

| Target/Pathway | Associated Disease/Process | Research Status | Citation |

| Quinone Reductase (QR) | Cancer Chemoprevention | Investigated (Cell-based induction assay) | mdpi.comresearchgate.netacs.orgacs.org |

| Tumor Necrosis Factor-alpha (TNF-α) | Inflammation | Predicted (In-silico docking) | dcmhi.com.cn |

| Acetylcholinesterase (AChE) | Neurodegenerative Disorders | Inferred from source plant studies | researchgate.netsci-hub.se |

| Diabetes-Related Proteins (e.g., PTP1B, DPP4) | Diabetes Mellitus | Predicted (In-silico screening) | thesciencein.org |

| Viral Proteins/Pathways | Viral Infections | Inferred from genus bioactivity | mdpi.com |

| Protozoal/Plasmodial Targets | Parasitic Diseases | Inferred from genus bioactivity | mdpi.com |

Design and Synthesis of Advanced this compound Analogues with Tuned Properties

The native structure of this compound serves as an excellent scaffold for medicinal chemistry efforts. The design and synthesis of advanced analogues offer the potential to enhance its potency, selectivity, and pharmacokinetic properties. A key objective in natural product drug discovery is the synthesis of structural analogues to probe structure-activity relationships (SAR) and optimize therapeutic efficacy. researchgate.net

Future work should focus on a systematic medicinal chemistry campaign. This would involve targeted modifications at various positions of the this compound molecule, such as:

Modification of the Phenyl Ring: Introducing different substituents (e.g., halogens, nitro groups, alkyl chains) to probe electronic and steric effects on target binding.

Alterations to the Furan Moiety: Exploring the impact of ring size, heteroatom substitution, and saturation on activity and metabolic stability.

Changes to the Chalcone-like Moiety: Modifying the linker and aromatic ring could influence target affinity and specificity.

The semi-synthesis of this compound from the related natural product (+)-purpurin has been reported, providing a potential route for generating certain derivatives. nih.gov However, the development of a versatile total synthesis would be a significant advancement, offering unrestricted access to a wide diversity of novel analogues for biological evaluation. spirochem.compdx.edu

Integrated Omics Approaches in this compound Research

To gain a holistic understanding of the cellular impact of this compound, integrated "omics" approaches are indispensable. frontiersin.org These high-throughput technologies—including genomics, transcriptomics, proteomics, and metabolomics—can collectively characterize the molecular changes induced by the compound, revealing its mechanism of action on a system-wide level. nih.govfrontlinegenomics.comwayne.edu

A conceptual framework for an integrated omics study would involve:

Transcriptomics (RNA-Seq): Treating relevant cell lines (e.g., cancer cells, immune cells) with this compound to identify up- or down-regulated genes. This can reveal the signaling pathways and cellular processes modulated by the compound.

Proteomics: Using techniques like mass spectrometry-based proteomics to quantify changes in protein expression and post-translational modifications following treatment. This can directly identify protein targets and downstream effectors.

Metabolomics: Analyzing the cellular metabolome to detect changes in endogenous small molecules. This provides a functional readout of the physiological state of the cell and can uncover alterations in metabolic pathways. frontlinegenomics.com

By integrating these multi-omics datasets, researchers can construct comprehensive models of the compound's biological activity, identify novel biomarkers for its effects, and better predict its therapeutic potential and possible off-target effects. frontiersin.org

Table 2: Conceptual Framework for an Integrated Omics Study of this compound

| Omics Technology | Objective | Potential Insights |

| Transcriptomics | Identify changes in gene expression. | Elucidation of affected signaling pathways (e.g., NF-κB, Nrf2), identification of gene regulatory networks. |

| Proteomics | Quantify changes in protein levels and modifications. | Direct identification of binding partners, validation of targets, understanding of post-translational regulation. |

| Metabolomics | Profile changes in small molecule metabolites. | Revelation of altered metabolic states (e.g., energy metabolism, lipid synthesis), functional impact on cellular physiology. |

| Integrated Analysis | Combine all data layers. | Construct a systems-level model of the drug's mechanism of action, identify predictive biomarkers. |

Development of High-Throughput Screening (HTS) Assays for this compound Derivatives

To efficiently evaluate the large number of analogues generated through synthetic efforts, the development of robust high-throughput screening (HTS) assays is essential. HTS leverages automation and miniaturization to test thousands of compounds rapidly against a specific biological target. bmglabtech.comeddc.sg

The HTS process for this compound derivatives would involve several key stages: bmglabtech.com

Assay Development: An assay must be designed based on a known or hypothesized mechanism of this compound. For example, a cell-based reporter assay for quinone reductase induction or an enzymatic assay measuring the inhibition of TNF-α signaling could be developed. acs.orgdcmhi.com.cn The assay needs to be optimized for a 96-, 384-, or 1536-well plate format, ensuring a stable and reproducible signal (e.g., fluorescence, luminescence, or absorbance). axcelead-us.com

Primary Screen: The library of synthesized this compound analogues would be screened at a single concentration to identify "hits" that show activity above a certain threshold.

Secondary and Confirmatory Screens: Hits from the primary screen are then re-tested to confirm their activity and evaluated in dose-response assays to determine their potency (e.g., IC₅₀ or EC₅₀ values).

Selectivity Assays: Confirmed hits would be tested in counter-screens or against related targets to assess their selectivity and rule out non-specific mechanisms of action.

This systematic approach allows for the rapid identification of derivatives with improved properties from a large chemical library, accelerating the hit-to-lead optimization process. axcelead-us.comaccscience.com

Methodological Advancements in this compound Research

Progress in the study of this compound is also dependent on methodological advancements in both its synthesis and analysis.

New Synthetic Routes: While semi-synthesis exists, future research should prioritize the development of novel and efficient total synthetic routes. nih.gov "Route scouting" efforts can identify scalable, cost-effective, and sustainable methods suitable for producing this compound and its analogues on a larger scale, which is a prerequisite for extensive preclinical and potential clinical development. spirochem.compdx.edu An ideal route would be convergent, stereoselective, and allow for late-stage diversification to easily generate a library of analogues.

Advanced Analytical Techniques: The application of modern analytical methods is crucial for all aspects of this compound research. ijpsjournal.comchemistrydocs.com High-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) can be used to identify metabolites of this compound in in vitro and in vivo systems, providing insights into its biotransformation. jfda-online.comfrontiersin.org Advanced nuclear magnetic resonance (NMR) spectroscopy techniques are indispensable for the unambiguous structure elucidation of novel synthetic analogues and for confirming their stereochemistry. chemistrydocs.com Furthermore, sophisticated chromatographic techniques like UHPLC-MS are essential for quantifying the compound in complex biological matrices and for quality control of synthesized materials. jfda-online.com

Table 3: Advanced Methodologies and Their Application in this compound Research

| Methodology | Application Area | Specific Purpose | Citation |

| Total Synthesis / Route Scouting | Chemical Synthesis | Develop scalable, efficient, and flexible routes to this compound and its analogues. | spirochem.compdx.edu |

| High-Resolution Mass Spectrometry (HRMS) | Metabolite Identification | Elucidate the structure of metabolites in biological fluids and tissues. | jfda-online.comfrontiersin.org |

| Advanced NMR Spectroscopy | Structural Elucidation | Confirm the chemical structure and stereochemistry of novel synthetic derivatives. | chemistrydocs.com |

| UHPLC-MS/MS | Bioanalysis & Quality Control | Quantify this compound and its analogues in biological samples; ensure the purity of synthetic compounds. | jfda-online.com |

| High-Throughput Screening (HTS) | Drug Discovery | Rapidly screen libraries of derivatives to identify compounds with enhanced activity and selectivity. | bmglabtech.comeddc.sg |

Q & A

Q. What are the standard protocols for isolating (+)-Tephrosone from plant sources, and how can purity be validated?

this compound is typically isolated from Tephrosia purpurea using hydroalcoholic extraction followed by chromatographic techniques such as column chromatography with silica gel or Sephadex LH-20 . Purity validation requires spectroscopic methods (e.g., NMR, MS) and chromatographic analysis (HPLC/GC-MS). Researchers should cross-reference retention times and spectral data with published standards and ensure reproducibility by replicating isolation steps across multiple batches .

Q. What preliminary assays are recommended for screening the bioactivity of this compound?

Initial screening should include in vitro assays for antimicrobial (e.g., agar diffusion or microdilution assays), antioxidant (DPPH radical scavenging, FRAP), and enzyme inhibition (e.g., α-glucosidase for antidiabetic potential) activities. Use positive controls (e.g., ascorbic acid for antioxidants) and standardize experimental conditions (pH, temperature) to minimize variability .

Q. How should researchers design experiments to assess the cytotoxicity of this compound?

Employ cell viability assays (MTT/XTT) on human cell lines (e.g., HepG2, HEK293) with dose-response curves (0.1–100 µM). Include a negative control (untreated cells) and validate results via triplicate trials. Ensure compliance with ethical guidelines for cell line sourcing and documentation .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported bioactivity data for this compound?

Q. How can researchers optimize this compound extraction yield using computational modeling?

Apply Response Surface Methodology (RSM) with Box-Behnken design to model solvent polarity, temperature, and extraction time. Validate predictions experimentally and use ANOVA to assess factor significance. Advanced studies may incorporate machine learning (e.g., neural networks) to predict optimal conditions .

Q. What experimental designs are suitable for elucidating the mechanism of action of this compound in antidiabetic studies?

Combine in silico (molecular docking with α-glucosidase/PTP1B targets) and in vitro approaches (enzyme inhibition kinetics). Use CRISPR-Cas9 gene editing to knock out target genes in cell models and assess metabolic pathway alterations via metabolomics (LC-MS) .

Q. How should synergistic effects of this compound with other phytocompounds be evaluated?

Perform checkerboard assays or isobologram analysis to calculate fractional inhibitory concentration (FIC) indices. For antioxidant synergy, use the Chou-Talalay method. Statistical validation via bootstrapping or confidence intervals is critical to confirm synergism over additive effects .

Methodological and Reporting Guidelines

Q. What are the best practices for presenting this compound data in manuscripts?

- Tables : Use Roman numerals, self-explanatory titles, and footnotes for abbreviations (e.g., "EC50 values ± SD, n=3"). Avoid merging cells to prevent formatting errors .

- Figures : Label chromatograms with retention times and UV spectra. For bioactivity graphs, include error bars and p-values. Follow journal-specific guidelines for color schemes and resolution .

Q. How to address ethical considerations in this compound research involving animal models?

Adhere to ARRIVE guidelines for experimental design, including sample size justification and humane endpoints. Document approval from institutional ethics committees (IACUC) and cite relevant permits in the methods section .

Q. What strategies ensure reproducibility in this compound studies?

- Deposit raw data (spectra, chromatograms) in public repositories (e.g., Zenodo).

- Provide detailed supplementary materials, including extraction protocols and instrument parameters.

- Use authenticated plant material with vouchers stored in herbariums .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。